molecular formula C22H18Br2N2S B2521432 (E)-N-(3-allyl-4-(4-bromophenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine hydrobromide CAS No. 479349-65-0

(E)-N-(3-allyl-4-(4-bromophenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine hydrobromide

Cat. No.: B2521432
CAS No.: 479349-65-0
M. Wt: 502.27
InChI Key: JIBSTQLWGPVMAV-HDPAMLMOSA-N
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Description

(E)-N-(3-allyl-4-(4-bromophenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine hydrobromide is a useful research compound. Its molecular formula is C22H18Br2N2S and its molecular weight is 502.27. The purity is usually 95%.
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Scientific Research Applications

Analgesic Properties

  • A study by Demchenko et al. (2018) synthesized derivatives similar to (E)-N-(3-allyl-4-(4-bromophenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine hydrobromide. They explored these compounds for their potential analgesic properties, indicating a focus on pain treatment and the identification of new analgesic compounds.

Synthesis and Structural Analysis

  • Research by Ai (2008) delved into the synthesis and characterization of related compounds, highlighting the importance of understanding the structural aspects of these compounds for their application in various fields.

Hydrogen Bonding and Molecular Interactions

  • A study by Smith & Lynch (2013) examined the molecular cocrystals of a similar compound, focusing on hydrogen bonding and molecular interactions. This research is crucial for the development of pharmaceuticals and materials science.

Antibacterial and Antifungal Activities

  • Thirugnanaselvi et al. (2016) studied the Schiff bases of related compounds for their antibacterial and antifungal activities. This line of research is significant for the development of new antimicrobial agents.

Anticancer Properties

  • The work of Mansour et al. (2020) on thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, which are structurally related, demonstrated antimicrobial and anti-proliferative activities, suggesting their potential in cancer therapy.

Properties

IUPAC Name

4-(4-bromophenyl)-N-naphthalen-1-yl-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2S.BrH/c1-2-14-25-21(17-10-12-18(23)13-11-17)15-26-22(25)24-20-9-5-7-16-6-3-4-8-19(16)20;/h2-13,15H,1,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBSTQLWGPVMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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